N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine
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Overview
Description
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both pyrimidine and quinoxaline moieties in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Quinoxaline Ring Formation: The quinoxaline ring is often formed by the condensation of o-phenylenediamine with α-dicarbonyl compounds such as glyoxal or diketones.
Coupling Reaction: The final step involves the coupling of the pyrimidine derivative with the quinoxaline derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can reduce the quinoxaline ring, altering its electronic properties.
Substitution: The chlorine atoms on the quinoxaline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-aminopyrimidin-2-yl)methyl]-quinoxalin-2-amine: Lacks the dichloro substitution, potentially altering its biological activity.
6,7-dichloroquinoxalin-2-amine: Lacks the pyrimidine moiety, which may reduce its specificity for certain targets.
Uniqueness
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine is unique due to the combination of the pyrimidine and quinoxaline rings, along with the dichloro substitution. This structural complexity may confer enhanced biological activity and specificity compared to simpler analogs.
Properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N6/c14-7-3-9-10(4-8(7)15)20-13(5-18-9)19-6-12-17-2-1-11(16)21-12/h1-5H,6H2,(H,19,20)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGAIYULJXBROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CNC2=NC3=CC(=C(C=C3N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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